molecular formula C13H12N4O4 B14440097 Diethyl 3-cyanopyrazolo[1,5-a]pyrimidine-6,7-dicarboxylate CAS No. 77936-73-3

Diethyl 3-cyanopyrazolo[1,5-a]pyrimidine-6,7-dicarboxylate

Cat. No.: B14440097
CAS No.: 77936-73-3
M. Wt: 288.26 g/mol
InChI Key: OLAQOLRBPSVPSY-UHFFFAOYSA-N
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Description

Diethyl 3-cyanopyrazolo[1,5-a]pyrimidine-6,7-dicarboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its fused ring structure, which includes both pyrazole and pyrimidine rings

Chemical Reactions Analysis

Types of Reactions

Diethyl 3-cyanopyrazolo[1,5-a]pyrimidine-6,7-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction involves replacing one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include aromatic aldehydes, arenediazonium salts, hydrazine hydrate, and guanidine hydrochloride . The reaction conditions vary depending on the desired transformation but often involve the use of solvents like acetonitrile and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions include various pyrazolo[1,5-a]pyrimidine derivatives, which can exhibit different biological activities depending on the functional groups introduced .

Mechanism of Action

The mechanism of action of diethyl 3-cyanopyrazolo[1,5-a]pyrimidine-6,7-dicarboxylate involves its interaction with molecular targets such as the CDK-2 enzyme. By inhibiting this enzyme, the compound can induce cell cycle arrest and apoptosis in cancer cells . The molecular pathways involved include the G2/M and G1/S phases of the cell cycle .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 3-cyanopyrazolo[1,5-a]pyrimidine-6,7-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit the CDK-2 enzyme and induce apoptosis in cancer cells sets it apart from other similar compounds .

Properties

CAS No.

77936-73-3

Molecular Formula

C13H12N4O4

Molecular Weight

288.26 g/mol

IUPAC Name

diethyl 3-cyanopyrazolo[1,5-a]pyrimidine-6,7-dicarboxylate

InChI

InChI=1S/C13H12N4O4/c1-3-20-12(18)9-7-15-11-8(5-14)6-16-17(11)10(9)13(19)21-4-2/h6-7H,3-4H2,1-2H3

InChI Key

OLAQOLRBPSVPSY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N2C(=C(C=N2)C#N)N=C1)C(=O)OCC

Origin of Product

United States

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